molecular formula C12H8F3N3O3S B2823003 N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 865660-10-2

N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No. B2823003
M. Wt: 331.27
InChI Key: PUBRQNLMIFLJBW-UHFFFAOYSA-N
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Description

“N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide” is a compound that belongs to the 1,3,4-thiadiazole class . Compounds of this class have been found to exhibit a wide variety of biological activities, including anticancer effects . The compound’s anticancer effects were assessed by MTT assay against PC3 (prostate cancer), HT-29 (colon cancer), and SKNMC (neuroblastoma) cell lines .

Scientific Research Applications

Anticancer Activity

Compounds featuring thiadiazole scaffolds coupled with benzamide groups have been synthesized and evaluated for their anticancer activity against several human cancer cell lines. Microwave-assisted facile synthesis techniques have enabled the creation of novel Schiff’s bases with significant biological properties. Studies indicate that some synthesized compounds exhibit promising anticancer activities, with molecular docking studies suggesting potential mechanisms of action. These findings highlight the potential of thiadiazole and benzamide-containing compounds in anticancer research, suggesting avenues for the development of new therapeutic agents (Tiwari et al., 2017).

Antimicrobial and Antifungal Activities

Research into heterocyclic compounds, including those related to thiadiazoles, has shown significant antimicrobial and antifungal activities. Novel series of derivatives have been synthesized, displaying varied levels of effectiveness against both gram-positive and gram-negative bacteria, as well as various fungi. This area of study underscores the potential of thiadiazole derivatives as bases for developing new antimicrobial agents, reflecting the broader utility of these compounds beyond their initial scope (Patel & Patel, 2015).

Inhibition of Carbonic Anhydrase

Metal complexes of heterocyclic sulfonamide derivatives have been synthesized, demonstrating potent inhibitory effects on carbonic anhydrase isoenzymes. Such compounds could offer a foundation for the development of inhibitors with potential applications in treating conditions associated with altered carbonic anhydrase activity. The synthesis and characterization of these complexes pave the way for further exploration of their medicinal chemistry applications (Büyükkıdan et al., 2013).

Fluorescence Characteristics

Investigations into N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives and their BF2 complexes have revealed promising photophysical properties, including large Stokes shifts and solid-state fluorescence. These characteristics suggest potential applications in materials science, particularly in the development of new fluorescent materials for various technological applications (Zhang et al., 2017).

properties

IUPAC Name

N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3N3O3S/c13-12(14,15)10-17-18-11(22-10)16-9(19)8-5-20-6-3-1-2-4-7(6)21-8/h1-4,8H,5H2,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUBRQNLMIFLJBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=NN=C(S3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

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